molecular formula C23H29N5O2S B2588388 2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112309-26-8

2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2588388
CAS No.: 1112309-26-8
M. Wt: 439.58
InChI Key: LQGOANHEABGEKY-UHFFFAOYSA-N
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Description

2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic small molecule recognized for its potential as a versatile kinase inhibitor scaffold. Its core structure, based on the thieno[3,2-d]pyrimidin-4-one pharmacophore, is engineered to act as an ATP-competitive inhibitor, targeting the hydrophobic kinase hinge region. This compound is of significant interest in oncological research , where aberrant kinase signaling is a hallmark of cancer cell proliferation and survival. The molecular design, incorporating the 4-phenylpiperazine moiety, is characteristic of compounds developed to modulate key signaling pathways. Research indicates that analogous thienopyrimidinone derivatives demonstrate potent activity against receptor tyrosine kinases , suggesting its utility in probing cellular mechanisms driven by these enzymes. Consequently, this molecule serves as a critical research tool for investigating signal transduction, validating new kinase targets, and serving as a lead compound in the discovery and development of novel targeted cancer therapeutics .

Properties

IUPAC Name

2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S/c1-3-25(4-2)23-24-19-11-17-31-21(19)22(30)28(23)12-10-20(29)27-15-13-26(14-16-27)18-8-6-5-7-9-18/h5-9,11,17H,3-4,10,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGOANHEABGEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic compound with potential pharmacological applications. Its molecular formula is C23H29N5O2SC_{23}H_{29}N_{5}O_{2}S and it has a molecular weight of 439.6 g/mol. This compound belongs to a class of molecules known as Mannich bases, which are recognized for their diverse biological activities.

Anticancer Properties

Research indicates that Mannich bases, including derivatives similar to 2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one, exhibit significant anticancer activity against various human cancer cell lines. A study highlighted the antiproliferative effects of these compounds against HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the piperazine ring and carbonyl groups significantly influenced cytotoxicity levels .

The mechanism by which these compounds exert their anticancer effects is thought to involve the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and transcription. Compounds with a 4-phenylpiperazine substitution were noted to have varying degrees of cytotoxicity depending on their structural modifications. For instance, derivatives with electron-withdrawing groups on the phenyl ring showed enhanced activity compared to those with electron-donating groups .

Antimicrobial Activity

Mannich bases have also been reported to possess antimicrobial properties. The compound's structure allows for interactions with bacterial cell membranes and enzymes, potentially leading to bactericidal effects. Studies have demonstrated that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

Given the presence of the piperazine moiety in its structure, this compound may also influence neurotransmitter systems in the brain. Piperazine derivatives are known for their anxiolytic and antidepressant properties, suggesting that this compound could have potential applications in treating mood disorders.

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50 (µM) Mechanism
AnticancerHeLa< 10DNA Topoisomerase I Inhibition
HepG2< 15DNA Topoisomerase I Inhibition
A549< 20DNA Topoisomerase I Inhibition
AntimicrobialStaphylococcus aureus< 50Cell Membrane Disruption
Escherichia coli< 100Enzyme Inhibition
NeuropharmacologicalN/AN/APotential Modulation of Neurotransmitters

Case Study 1: Anticancer Efficacy

In a controlled study, derivatives of Mannich bases were tested against various cancer cell lines. The results indicated that modifications in the piperazine structure significantly enhanced cytotoxicity. For example, substituting different groups on the phenyl ring resulted in IC50 values dropping below 10 µM for some compounds, indicating potent anticancer activity .

Case Study 2: Antimicrobial Screening

A series of Mannich bases were evaluated for their antimicrobial properties against common pathogens. Results showed that certain derivatives exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with arylpiperazine moieties, such as this thienopyrimidine derivative, exhibit significant antidepressant effects. The presence of the piperazine ring is associated with serotonin receptor modulation, which is crucial for mood regulation. Studies have demonstrated that similar compounds can inhibit serotonin reuptake effectively, making them candidates for treating major depressive disorders and anxiety disorders .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Derivatives of thienopyrimidine have shown cytotoxic effects against various cancer cell lines, including prostate cancer cells. Investigations into related compounds have revealed their ability to induce apoptosis in cancer cells through several mechanisms, including the activation of caspases and modulation of cell cycle progression .

Anxiolytic Effects

The anxiolytic properties of similar compounds have been well-documented. By acting on serotonin receptors, these compounds can reduce anxiety levels in preclinical models. The specific interactions with the 5-HT receptor family make this compound a promising candidate for further studies in anxiety management .

Case Studies

  • Efficacy in Depression Models : In a study assessing the antidepressant effects of related compounds in rodent models, significant reductions in depressive behaviors were observed following administration of thienopyrimidine derivatives. The results indicated a dose-dependent response correlating with serotonin levels in the brain .
  • Cancer Cell Line Testing : A series of experiments conducted on prostate cancer cell lines revealed that thienopyrimidine derivatives induced cell death through apoptosis pathways. Flow cytometry analysis confirmed increased caspase activity and DNA fragmentation in treated cells compared to controls .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of fused pyrimidinone derivatives. Below is a systematic comparison with structurally analogous molecules:

Core Heterocycle Variations

  • Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16 in ): Differs in the thiophene fusion position (3,4-d vs. 3,2-d).
  • 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives () :
    Replace the thiophene ring with a pyridine ring, enhancing π-stacking capabilities but reducing sulfur-mediated hydrophobic interactions. Examples include 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which shares the piperazinyl substituent but lacks the thiophene moiety .
  • Pyrazolo[4,3-d]pyrimidin-7-one () :
    Contains a pyrazole ring instead of thiophene, as seen in PDE inhibitors like 5-[2-ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one. The pyrazole core may confer higher metabolic stability .

Substituent Analysis

Compound Core Structure Position 2 Substituent Position 3/7 Substituent Key Functional Groups
Target compound Thieno[3,2-d]pyrimidin-4-one Diethylamino 3-oxo-3-(4-phenylpiperazin-1-yl)propyl Ketone, piperazine, thiophene
Thieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidin-4-one None Chromen-2-one-linked thiazolo-isoxazole Chromenone, isoxazole
2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazinyl)-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl 4-Ethylpiperazinyl Methoxy, ethylpiperazine, pyridine
PDE inhibitor () Pyrazolo[4,3-d]pyrimidin-7-one Ethoxy-sulfonylphenyl Methyl-d3-piperazine Sulfonyl, deuterated methyl, pyrazole

Pharmacological Implications

  • Piperazinyl Moieties : The 4-phenylpiperazinyl group in the target compound is associated with CNS penetration and serotonin/dopamine receptor modulation, similar to derivatives in and .
  • Thiophene vs. Pyridine : Thiophene-containing analogs (e.g., the target compound) may exhibit stronger hydrophobic binding to lipid-rich targets compared to pyridine-based derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

  • Methodology:

  • Step 1: Start with a thieno[3,2-d]pyrimidin-4-one core (common in ). Functionalize the 3-position via nucleophilic substitution using a propyl linker bearing a 4-phenylpiperazine group.
  • Step 2: Introduce the diethylamino group at the 2-position via alkylation or coupling reactions under anhydrous conditions (similar to methods in and ).
  • Optimization: Use catalytic bases (e.g., K2_2CO3_3) and polar aprotic solvents (DMF, DMSO) to enhance reactivity. Monitor purity via HPLC and adjust stoichiometry (1.2–1.5 equivalents for amines) to improve yields .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • Analytical Workflow:

  • NMR: Assign signals for the thieno[3,2-d]pyrimidin-4-one core (e.g., δ 8.2–8.5 ppm for H-5) and diethylamino protons (δ 1.2–1.4 ppm for CH3_3) .
  • X-ray Crystallography: Grow single crystals via slow evaporation (ethanol/water). Refine structures using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .

Q. What strategies are effective for assessing purity, and how are impurities characterized?

  • Purity Assessment:

  • HPLC: Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA). Compare retention times against synthetic intermediates.
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]+^+) and identify side products (e.g., incomplete substitution at the 3-position) .

Advanced Research Questions

Q. How can crystallographic disorder in the thieno-pyrimidinone core be resolved during structural refinement?

  • Crystallographic Strategies:

  • Disorder Modeling: Use SHELXL’s PART instruction to split disordered regions (e.g., diethylamino group rotamers). Apply geometric restraints to maintain bond-length consistency .
  • Validation: Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions (e.g., C–H···O bonds stabilizing the lattice) .

Q. What experimental designs are robust for evaluating in vitro pharmacological activity while minimizing batch-to-batch variability?

  • Pharmacological Workflow:

  • Assay Design: Use randomized block designs (split-plot for dose/time variables) with ≥3 biological replicates (see for design principles).
  • Controls: Include positive controls (e.g., kinase inhibitors for enzyme assays) and vehicle-only controls.
  • Data Normalization: Express activity as % inhibition relative to controls, using Z’-factor >0.5 for assay quality validation .

Q. How can computational modeling predict metabolic stability and guide structural modifications?

  • Computational Approaches:

  • ADMET Prediction: Use tools like SwissADME to calculate logP (target ~3.5 for balance between solubility and membrane permeability).
  • Metabolic Hotspots: Identify labile sites (e.g., ester groups) via CYP450 docking simulations. Replace with bioisosteres (e.g., amides) to enhance stability .

Q. How should researchers address contradictions between in vitro activity and crystallographic binding data?

  • Resolution Strategies:

  • Binding Assays: Perform surface plasmon resonance (SPR) to measure binding kinetics (KD_D) and compare with IC50_{50} values from enzyme assays.
  • Mutagenesis Studies: If crystallography shows binding but activity is low, test mutant proteins (e.g., residue substitutions at the active site) to validate target engagement .

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